
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
概要
説明
Synthesis Analysis
The synthesis of compounds similar to “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” has been reported in the literature . For instance, the synthesis of piperazine derivatives, which are structurally related, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For example, the structure of N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, was established using single-crystal X-ray and spectroscopic techniques .科学的研究の応用
Catalytic Applications
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and its derivatives have been explored in various catalytic processes. For instance, they are involved in the oligomerization and polymerization of ethylene. Different catalysts based on these compounds have shown varying product outcomes, dependent on co-catalysts and solvents, such as the formation of butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).
Synthesis of Pharmaceuticals
This compound plays a key role in the synthesis of pharmaceuticals. For example, it has been used in the development of a novel oxazolidinone antibacterial candidate. Its involvement in selective C–N coupling reactions highlights its significance in creating complex pharmaceutical compounds (Yang et al., 2014).
Fluorescent Sensor Development
This compound derivatives have been utilized in the creation of novel fluorescent dyes. These compounds act as sensors for fluorescence detection of small inorganic cations, demonstrating their potential in analytical applications (Mac et al., 2010).
Heterocyclic Chemistry
In heterocyclic chemistry, these compounds are used for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. They facilitate the formation of multiple bonds and creation of six-membered rings in one-pot operations, underlining their utility in complex organic syntheses (Gunasekaran et al., 2014).
Antimicrobial and Antitumor Activity
Derivatives of this compound have been investigated for their bioactive properties, particularly in antimicrobial and antitumor applications. Their structure and potential pharmacophore sites have been studied, showcasing their potential in medicinal chemistry (Titi et al., 2020).
Photoluminescence Properties
These compounds have also been explored for their photoluminescence properties. Studies have shown significant changes in emission intensity and bathochromic shifts in the emission maximum when transitioning from solution to solid state, indicating potential applications in materials science (Hiscock et al., 2019).
将来の方向性
The future directions for research on “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” could include further studies on its synthesis, structure, and potential biological activities. For instance, the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives and their evaluation for anti-fibrotic activities in vitro has been reported .
作用機序
Mode of Action
It’s worth noting that related compounds, such as pyrimidinamines, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage.
Biochemical Pathways
Based on its structural similarity to pyrimidinamines, it may affect the electron transport chain in mitochondria .
Result of Action
Related compounds such as pyrimidinamines are known to cause cell damage due to an increase in reactive oxygen species resulting from the inhibition of the electron transport in mitochondrial complex i .
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMDEJSGWBFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142952-12-2 | |
| Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

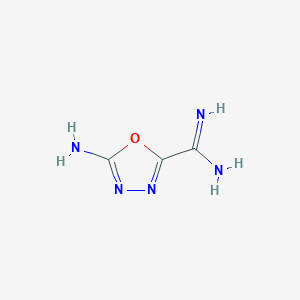

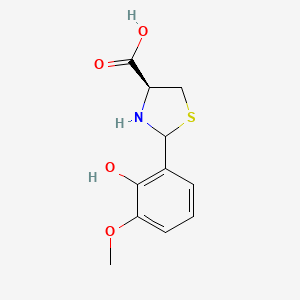
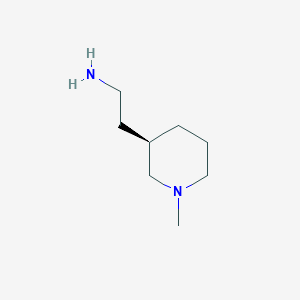
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
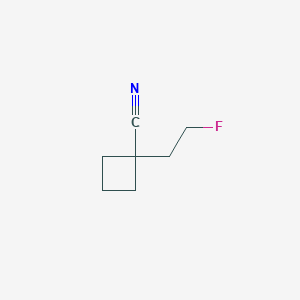
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

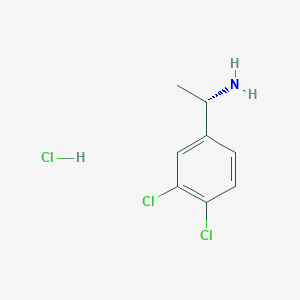
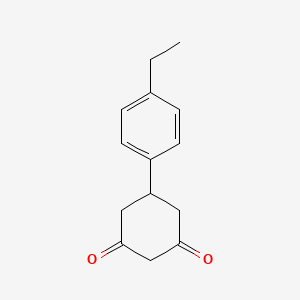
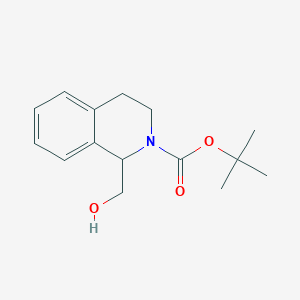

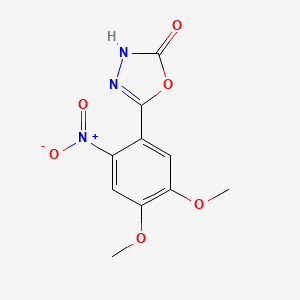
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)